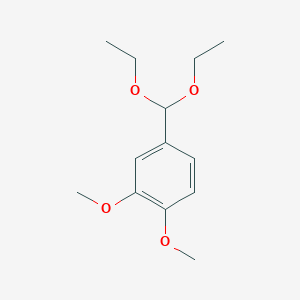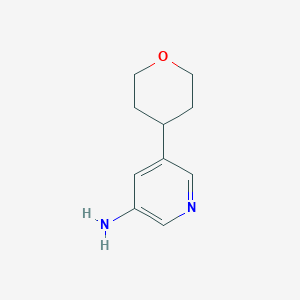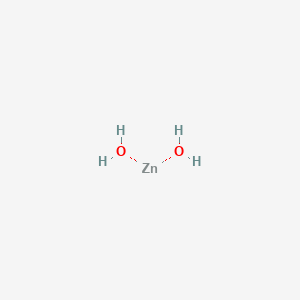
2-(diethylaminomethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylaminomethyl)phenol: is a chemical compound with the molecular formula C11H18N2O. It is also known as 4-amino-alpha-diethylamino-o-cresol. This compound is a derivative of o-cresol, which is a type of phenol. It is used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylaminomethyl)phenol involves the reaction of o-cresol with diethylamine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as distillation or crystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(diethylaminomethyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of oxidized products.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as quinones.
Reduction: Formation of reduced derivatives such as alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: 2-(diethylaminomethyl)phenol is used as a reagent in organic synthesis. It is involved in the preparation of various chemical intermediates and final products .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar phenolic compounds in biological systems .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its effects on various biological targets and its potential use in drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is valued for its chemical stability and reactivity .
Mécanisme D'action
The mechanism of action of 2-(diethylaminomethyl)phenol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or activator, depending on the context. The compound interacts with enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various metabolic pathways and biological processes .
Comparaison Avec Des Composés Similaires
o-Cresol: A simple phenolic compound with the formula C7H8O.
m-Cresol: An isomer of o-cresol with the formula C7H8O.
p-Cresol: Another isomer of o-cresol with the formula C7H8O.
Uniqueness: 2-(diethylaminomethyl)phenol is unique due to the presence of the diethylamino group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and makes it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
4992-02-3 |
|---|---|
Formule moléculaire |
C11H17NO |
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
2-(diethylaminomethyl)phenol |
InChI |
InChI=1S/C11H17NO/c1-3-12(4-2)9-10-7-5-6-8-11(10)13/h5-8,13H,3-4,9H2,1-2H3 |
Clé InChI |
IGXXOUGMPVOZFH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3-acetylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B8784256.png)









